molecular formula C18H21O3P B6118245 3-(dibenzylphosphoryl)-2-methylpropanoic acid

3-(dibenzylphosphoryl)-2-methylpropanoic acid

Cat. No. B6118245
M. Wt: 316.3 g/mol
InChI Key: NRDTVRKGLXUAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dibenzylphosphoryl)-2-methylpropanoic acid, also known as DBMP, is a phosphonic acid derivative that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitters in the brain.

Mechanism of Action

3-(dibenzylphosphoryl)-2-methylpropanoic acid works by binding to the active site of acetylcholinesterase, which is responsible for breaking down acetylcholine. By inhibiting the activity of this enzyme, 3-(dibenzylphosphoryl)-2-methylpropanoic acid increases the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
3-(dibenzylphosphoryl)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(dibenzylphosphoryl)-2-methylpropanoic acid in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase, which makes it a valuable tool for investigating the role of acetylcholine in various physiological processes. However, one of the limitations of using 3-(dibenzylphosphoryl)-2-methylpropanoic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-(dibenzylphosphoryl)-2-methylpropanoic acid in scientific research. One area of research is the development of new therapeutic agents based on the structure of 3-(dibenzylphosphoryl)-2-methylpropanoic acid. Another area of research is the investigation of the potential use of 3-(dibenzylphosphoryl)-2-methylpropanoic acid in the treatment of other diseases such as cancer and diabetes. Additionally, further studies are needed to investigate the potential toxicity of 3-(dibenzylphosphoryl)-2-methylpropanoic acid and its effects on other physiological processes.

Synthesis Methods

3-(dibenzylphosphoryl)-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of benzyl bromide with triethyl phosphite, followed by the reaction of the resulting product with 2-methylpropanoic acid. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

3-(dibenzylphosphoryl)-2-methylpropanoic acid has been used in various scientific research studies to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.

properties

IUPAC Name

3-dibenzylphosphoryl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O3P/c1-15(18(19)20)12-22(21,13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDTVRKGLXUAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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